molecular formula C29H34O B11960873 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol CAS No. 26905-20-4

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol

Cat. No.: B11960873
CAS No.: 26905-20-4
M. Wt: 398.6 g/mol
InChI Key: TXCAHPBHBKXCAS-UHFFFAOYSA-N
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Description

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol is an organic compound known for its unique structure and properties It is characterized by the presence of three 2,4,6-trimethyl-phenyl groups attached to an ethenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol typically involves the reaction of 2,4,6-trimethyl-phenylmagnesium bromide with an appropriate ethenone derivative. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenol group to an ethane group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,2-Tris-(2,4,6-dimethyl-phenyl)-ethenol
  • 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethane
  • 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethanone

Uniqueness

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol is unique due to its specific arrangement of trimethyl-phenyl groups and the presence of the ethenol backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

26905-20-4

Molecular Formula

C29H34O

Molecular Weight

398.6 g/mol

IUPAC Name

1,2,2-tris(2,4,6-trimethylphenyl)ethenol

InChI

InChI=1S/C29H34O/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)29(30)27-23(8)14-18(3)15-24(27)9/h10-15,30H,1-9H3

InChI Key

TXCAHPBHBKXCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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